molecular formula C15H10N2O B101578 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one CAS No. 18735-98-3

5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one

Cat. No.: B101578
CAS No.: 18735-98-3
M. Wt: 234.25 g/mol
InChI Key: KHHVLPFHXHKOEJ-UHFFFAOYSA-N
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Description

5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one is a heterocyclic compound that belongs to the indoloquinoline family This compound is characterized by its fused ring structure, which includes an indole moiety and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one involves the palladium-catalyzed regioselective intramolecular direct arylation of 3-indolecarboxamides. This method allows for the diastereospecific production of the compound under different reaction conditions . The reaction typically involves the use of N-(o-bromophenyl)-3-indolecarboxamides as starting materials, which undergo C-3 and C-2 arylations of the indole rings to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the palladium-catalyzed intramolecular arylation method mentioned above can be adapted for large-scale synthesis

Chemical Reactions Analysis

Types of Reactions

5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the compound’s functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and quinoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce reduced indole derivatives.

Scientific Research Applications

5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit DNA topoisomerase I sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

5,11-dihydroindolo[3,2-c]quinolin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O/c18-15-13-9-5-1-3-7-11(9)16-14(13)10-6-2-4-8-12(10)17-15/h1-8,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHVLPFHXHKOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382829
Record name 5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18735-98-3
Record name 5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Specifically, as shown in Scheme 1, reaction of isatin (1) and 2-aminobenzylamine (2) gives 5,11-dihydro-indolo[3,2-c]quinolin-6-one (3), which may be treated with POCl3 to yield 6-chloro-11H-indolo[3,2-c]quinoline (4), which may be further reacted with either an amine of formula R—NH2 or a diamine of formula H2N—R—NH2 to give a corresponding compound of either formula (IA) or formula (IB).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one interact with its target and what are the downstream effects?

A: this compound derivatives have been identified as potent inhibitors of topoisomerase I []. These compounds act by stabilizing the topoisomerase I-DNA cleavable complex, ultimately leading to DNA damage and apoptosis, particularly in cancer cells [].

Q2: What are the key structural features and spectroscopic data associated with this compound?

A: this compound derivatives typically exhibit characteristic signals in NMR and mass spectrometry consistent with their structure. Specific spectroscopic data can vary based on the substitution pattern on the core structure. For detailed information on characterization, refer to the original research articles [, , ].

Q3: How does the structure of this compound influence its biological activity?

A: Structure-activity relationship (SAR) studies have demonstrated the importance of substituents on the this compound core for its topoisomerase I inhibitory activity and anticancer potency. For example, the presence of a chloro group at the 3-position and bis[2-(dimethylamino)ethyl] substituents at the 5- and 12-positions significantly enhances activity []. Additionally, variations in substituents on the indole and quinoline rings can impact the compound's selectivity and potency [].

Q4: What synthetic approaches are available for accessing this compound derivatives?

A4: Several synthetic strategies have been developed for the preparation of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones. These include:

  • Copper(I)-catalyzed nitrile-addition/N-arylation ring-closure cascade: This method utilizes 2-(2-bromophenyl)-N-(2-cyanophenyl)acetamides as starting materials and provides access to a diverse range of derivatives in high yields [].
  • Palladium-catalyzed regioselective intramolecular direct arylation: This approach employs N-(o-bromophenyl)-3-indolecarboxamides as substrates and allows for the diastereospecific synthesis of spiro-indoline-3,3′-oxindoles and 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones [].
  • Palladium-catalyzed dual C–H activation: This method utilizes N-phenyl-1H-indole-3-carboxamides as starting materials and enables the formation of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones via a dual C–H activation process [].

Q5: Have computational methods been employed to study this compound and its derivatives?

A: Yes, docking simulations have been utilized to investigate the binding mode of this compound derivatives within the topoisomerase I-DNA complex. This approach provides valuable insights for optimizing these compounds as topoisomerase I inhibitors [].

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